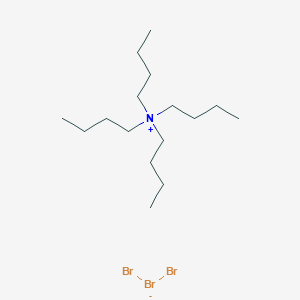

Tetrabutylammonium tribromide

説明

Synthesis Analysis

TBATB can be synthesized through a simple method that involves the reaction of tetrabutylammonium salts with bromine sources. This process results in the formation of the TBATB compound, which is characterized by its orange crystalline form and is used for further chemical applications (S. Kajigaeshi et al., 1987).

Molecular Structure Analysis

The molecular structure of TBATB has been studied using various spectroscopic and structural analysis methods. These studies provide insights into the arrangement of tetrabutylammonium cations and bromide anions in the compound, contributing to its chemical properties and reactivity (J. Ferraro et al., 1986).

Chemical Reactions and Properties

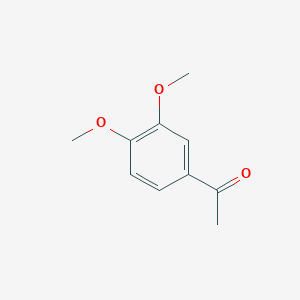

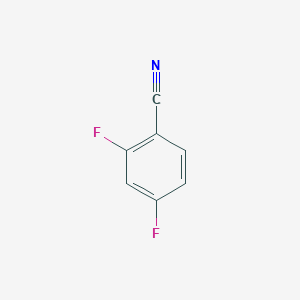

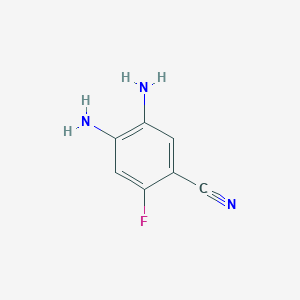

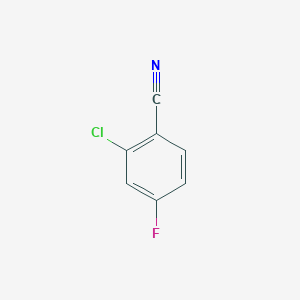

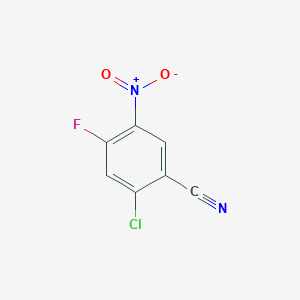

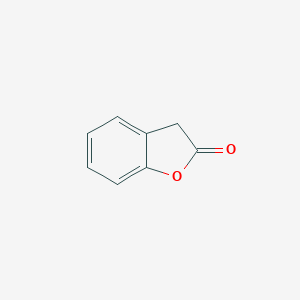

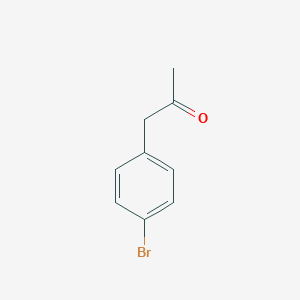

TBATB is utilized in a wide array of chemical reactions due to its ability to efficiently mediate bromination, oxidation, and other types of reactions. For instance, it acts as a catalyst in the chemoselective bromodeboronation of organotrifluoroborates, providing a pathway to synthesize (Z)-dibromoalkenes from terminal alkynes with high regio- and chemoselectivity (Min-Liang Yao et al., 2010). Additionally, it serves as an efficient generator of HBr, facilitating the acetalization of carbonyl compounds under mild conditions (R. Gopinath et al., 2002).

Physical Properties Analysis

The physical properties of TBATB, such as its crystalline structure, are crucial for its application in chemical syntheses. Studies on its ionic clathrate hydrates reveal the arrangements of bromide anions and tetrabutylammonium cations, influencing its reactivity and interaction with other compounds (T. Rodionova et al., 2010).

Chemical Properties Analysis

The chemical properties of TBATB, including its reactivity towards various organic substrates, make it an essential reagent in organic chemistry. Its ability to catalyze reactions under mild and environmentally friendly conditions is particularly valuable, offering an alternative to more hazardous reagents (J. Berthelot et al., 1993).

科学的研究の応用

Preparation of O-isopropylidene Derivatives of Free Sugars

- Application Summary: TBATB is used as a catalyst in the preparation of O-isopropylidene derivatives of free sugars . These derivatives are important in the field of carbohydrate chemistry because they serve as protective groups for hydroxyl groups in sugars during chemical reactions.

Cleavage of tert-butyldimethylsilyl (TBDMS) Ethers

- Application Summary: TBATB is used as a reagent in methanol for the cleavage of TBDMS ethers chemoselectively . This is important in synthetic chemistry where protecting groups like TBDMS are used to prevent certain functional groups from reacting.

Synthesis of Bis-indolymethanes

Safety And Hazards

Tetrabutylammonium tribromide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid dust formation . It should be handled in accordance with good industrial hygiene and safety practice .

将来の方向性

特性

InChI |

InChI=1S/C16H36N.Br3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSLZJZUSYNITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.Br[Br-]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028457 | |

| Record name | Tetrabutylammonium Tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabutylammonium tribromide | |

CAS RN |

38932-80-8 | |

| Record name | Tetrabutylammonium tribromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38932-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium Tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B42579.png)

![7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione](/img/structure/B42587.png)